(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
Scientific Research Applications
Antimalarial and Antiviral Applications
A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including compounds with benzo[d]thiazol-2-ylthio moieties, showing significant in vitro antimalarial activity and potential as COVID-19 therapeutic agents due to their binding affinity to SARS-CoV-2 main protease and Spike Glycoprotein. This research underscores the dual antimalarial and antiviral capabilities of these compounds Fahim and Ismael, 2021.
Anticancer Applications
Compounds related to the specified chemical structure have been synthesized and evaluated for their anticancer properties. For instance, Yılmaz et al. (2015) synthesized indapamide derivatives, showing proapoptotic activity against melanoma cell lines, highlighting the potential of these compounds in cancer therapy Yılmaz et al., 2015.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) reported on the synthesis of novel compounds derived from visnaginone and khellinone with significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings indicate the utility of such compounds in developing new therapeutic agents for inflammation and pain management Abu‐Hashem et al., 2020.
Antimicrobial Applications
Chawla (2016) synthesized thiazole derivatives and evaluated their antimicrobial activity, demonstrating significant antibacterial and antifungal properties. This research suggests the potential use of these compounds in combating microbial infections Chawla, 2016.
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-20-13-7-6-12(27(4,22)23)10-16(13)26-18(20)19-17(21)11-5-8-14(24-2)15(9-11)25-3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBWMLRQYXREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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